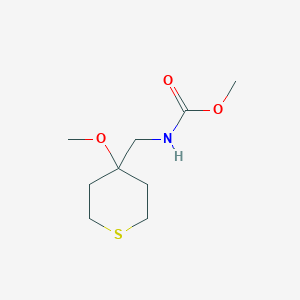

methyl ((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)carbamate

Description

Methyl ((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)carbamate is a sulfur-containing heterocyclic compound characterized by a tetrahydro-2H-thiopyran ring substituted with a methoxy group at the 4-position and a methyl carbamate moiety attached via a methylene bridge. This compound’s structural uniqueness makes it relevant in medicinal chemistry and materials science, particularly for probing sulfur’s role in bioavailability and conformational dynamics .

Properties

IUPAC Name |

methyl N-[(4-methoxythian-4-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3S/c1-12-8(11)10-7-9(13-2)3-5-14-6-4-9/h3-7H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJUAYJFGJZWAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1(CCSCC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)carbamate typically involves multiple steps. One common method starts with the preparation of the tetrahydrothiopyran ring, followed by the introduction of the methoxy group and the carbamate functional group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods often utilize specialized equipment to maintain optimal reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl ((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.

Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions can yield alcohols or amines.

Scientific Research Applications

Methyl ((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl ((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Oxygen-Containing Analogs: Tetrahydropyrans

Compounds like methyl tetrahydro-2H-pyran-4-carboxylate () share structural similarities but differ in ring heteroatom (O vs. S) and functional groups (ester vs. carbamate). Key distinctions include:

- Conformational Flexibility : Sulfur’s larger atomic radius may reduce ring puckering strain, affecting ligand-receptor interactions in biological systems.

- Solubility and Lipophilicity : Thiopyrans are generally less polar than pyrans, enhancing lipid membrane permeability but reducing aqueous solubility .

Table 1: Structural Comparison with Oxygen Analogs

Carbamate-Containing Compounds

The carbamate group in the target compound shares functional similarity with derivatives like the saxitoxin analog in ([(4R)-10,10-dihydroxy-…]methyl carbamate). Key comparisons:

- Hydrogen Bonding: Carbamates can act as both donors (N–H) and acceptors (C=O), unlike esters. This enhances interactions with biological targets, as seen in NMR studies where carbamate protons resonate near δ 6.85 ppm ().

- Metabolic Stability : Carbamates resist hydrolysis better than esters, extending half-life in vivo .

Sulfur vs. Oxygen in Heterocycles

Replacing oxygen with sulfur in the ring introduces measurable changes:

- Bond Lengths : C–S bonds (1.81 Å) are longer than C–O (1.43 Å), affecting ring geometry.

- Electronic Effects : Sulfur’s lower electronegativity reduces dipole moments, altering solubility and crystallization behavior .

Table 2: Heteroatom Impact on Properties

| Property | Tetrahydro-2H-thiopyran | Tetrahydro-2H-pyran |

|---|---|---|

| LogP (calculated) | 1.8–2.2 | 0.9–1.3 |

| Ring Strain (kcal/mol) | ~2.5 | ~3.0 |

| Dipole Moment (D) | ~2.1 | ~3.4 |

Biological Activity

Methyl ((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)carbamate is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications, supported by data tables and research findings.

Chemical Structure and Properties

Methyl ((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)carbamate belongs to the carbamate class of compounds, which are known for their stability and versatility in medicinal chemistry. Its structure can be represented as follows:

Key Features

- Carbamate Group : Enhances biological activity and stability.

- Tetrahydrothiopyran Moiety : Contributes to the compound's unique pharmacological profile.

The biological activity of methyl ((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)carbamate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Carbamates generally exhibit proteolytic stability, which allows them to resist degradation in biological systems, enhancing their therapeutic potential .

Pharmacological Effects

- Antimicrobial Activity : Research indicates that carbamate derivatives can exhibit significant antimicrobial properties, potentially making them candidates for treating infections .

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines like IL-17, which is crucial in autoimmune diseases .

- Neuroprotective Properties : Some studies suggest that carbamates could protect against neurodegenerative conditions by crossing the blood-brain barrier effectively .

Data Table: Biological Activities of Methyl ((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)carbamate

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced IL-17 levels | |

| Neuroprotective | Protection against neuronal damage |

Study 1: Antimicrobial Efficacy

In a controlled study, methyl ((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)carbamate was tested against various bacterial strains. Results demonstrated a significant reduction in bacterial viability, highlighting its potential as an antimicrobial agent.

Study 2: Inflammatory Response Modulation

A study focusing on inflammatory diseases showed that treatment with methyl ((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)carbamate led to decreased levels of pro-inflammatory cytokines in mouse models. This suggests a mechanism for its therapeutic use in conditions like rheumatoid arthritis and other autoimmune disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.